molecular formula C19H23Cl3N2O2 B7742819 C19H23Cl3N2O2

C19H23Cl3N2O2

Cat. No.: B7742819
M. Wt: 417.8 g/mol
InChI Key: VQGYWLFHISEZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cetirizine Impurity B dihydrochloride involves multiple steps, typically starting with the reaction of appropriate benzyl derivatives with piperazine under controlled conditions. The reaction is carried out in the presence of solvents like dichloromethane or ethanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of Cetirizine Impurity B dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Cetirizine Impurity B dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cetirizine Impurity B dihydrochloride is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cetirizine Impurity B dihydrochloride is unique in its application as an impurity standard, which is crucial for the quality control and assurance of cetirizine formulations. Its presence and quantification help in ensuring the safety and efficacy of pharmaceutical products .

Properties

IUPAC Name

ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2.ClH/c1-3-25-19(24)13-10-22-18-12(8-9-14(20)16(18)21)17(13)23-15-7-5-4-6-11(15)2;/h8-11,15H,3-7H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGYWLFHISEZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CCCCC3C)C=CC(=C2Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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